1,6-dimethylpiperazin-2-one hydrochloride

Catalog No.
S2985700
CAS No.
2243516-56-3
M.F
C6H13ClN2O
M. Wt
164.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-dimethylpiperazin-2-one hydrochloride

CAS Number

2243516-56-3

Product Name

1,6-dimethylpiperazin-2-one hydrochloride

IUPAC Name

1,6-dimethylpiperazin-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63

InChI

InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H

InChI Key

DQJFBFJZPRXIIR-UHFFFAOYSA-N

SMILES

CC1CNCC(=O)N1C.Cl

solubility

not available

Application in Neurochemistry

Application in Synthesis of Piperazine Derivatives

Application in Multitarget Therapeutics

1,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family. It features a piperazine ring with two methyl groups at the 1 and 6 positions and a carbonyl group at the 2 position, making it a cyclic amide. The hydrochloride form indicates that the compound is in its salt form, which is often more soluble in water and can enhance its stability and bioavailability.

  • Due to the lack of research, the mechanism of action of DMPZH is unknown.
  • In the absence of specific data, it's advisable to handle DMPZH with caution, assuming the properties of other piperazine derivatives. Some piperazines can be irritants or have other hazardous properties [].

Future Research Directions

DMPZH presents an opportunity for further scientific exploration. Research could focus on:

  • Synthesis and characterization of the compound, including its structure confirmation.
  • Investigation of its chemical reactivity and potential applications.
  • Evaluation of its biological activity, if any.
  • Assessment of its safety profile.
Typical of piperazine derivatives. These include:

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: Reduction reactions may yield different piperazine derivatives.
  • Substitution: Nucleophilic substitution can occur, replacing one of the methyl groups with other functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

The biological activity of 1,6-dimethylpiperazin-2-one hydrochloride is primarily linked to its interaction with various biological targets. It has been shown to act as an antagonist for Protease-Activated Receptor 2 (PAR2), influencing multiple intracellular signaling pathways such as calcium release and extracellular signal-regulated kinase phosphorylation. This interaction suggests potential applications in modulating inflammatory responses and other cellular processes.

The synthesis of 1,6-dimethylpiperazin-2-one hydrochloride can be achieved through several methods:

  • Cyclization of Amines: One common approach involves cyclizing N,N'-dimethyl-1,2-diaminoethane with phosgene or its derivatives under controlled conditions.
  • Industrial Production: In industrial settings, large-scale reactors are employed to optimize yield and purity, often involving distillation and recrystallization steps to purify the final product.

1,6-Dimethylpiperazin-2-one hydrochloride has several applications:

  • Pharmaceuticals: It is utilized in drug development due to its biological activity against specific receptors.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Research: It is used in biochemical research to study cellular signaling pathways and receptor interactions .

Studies on the interactions of 1,6-dimethylpiperazin-2-one hydrochloride reveal its significant role in modulating receptor activities. Its antagonistic action on PAR2 indicates potential therapeutic uses in conditions related to inflammation and pain management. Additionally, it may influence gene expression and cellular metabolism through its biochemical interactions .

Several compounds share structural similarities with 1,6-dimethylpiperazin-2-one hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Dimethylpiperazin-2-oneMethyl groups at positions 1 and 3Different receptor interaction profile
PiperazineBasic structure without additional groupsFoundational structure for many derivatives
N-MethylpiperazineMethyl group at position 1Often used in medicinal chemistry
4-MethylpiperazineMethyl group at position 4Distinct pharmacological properties

These compounds differ primarily in their receptor binding profiles and biological activities, showcasing the unique pharmacological potential of 1,6-dimethylpiperazin-2-one hydrochloride compared to its analogs .

The investigation of piperazinone derivatives began in the late 20th century as researchers sought rigid heterocyclic frameworks to improve pharmacokinetic properties of lead compounds. Early synthetic routes to 1,6-dimethylpiperazin-2-one hydrochloride involved nucleophilic substitution of chlorinated precursors followed by stereoselective reduction, achieving optical purity through chiral resolution techniques. A breakthrough occurred when X-ray crystallographic studies revealed its boat conformation with axial methyl groups, explaining its enhanced stability compared to non-methylated analogs.

The compound gained prominence through its application in developing Factor Xa (FXa) inhibitors, where researchers at Takeda Pharmaceutical Company utilized it as a key intermediate in 4-[(6-chloro-2-naphthalenyl)sulfonyl]piperazinone derivatives. This work demonstrated how strategic methyl substitutions at the 1- and 6-positions could modulate both steric effects and hydrogen-bonding capacity, enabling selective protease inhibition. Subsequent research expanded its utility to neurological targets, leveraging its ability to cross the blood-brain barrier through secondary amine protonation.

Significance in Heterocyclic Chemistry Research

As a constrained bicyclic system, 1,6-dimethylpiperazin-2-one hydrochloride provides distinct advantages in molecular design:

PropertyImpact on Drug DesignExample Application
Conformational rigidityReduces entropy penalty in target bindingFXa inhibitor optimization
Chiral centersEnables stereoselective interactionsAnticoagulant activity modulation
Hydrogen bond capacityFacilitates target recognitionSerine protease inhibition

The methyl groups at positions 1 and 6 induce torsional strain that preferentially orients the ketone oxygen for hydrogen bonding with catalytic residues in enzyme active sites. This structural feature proved critical in developing the clinical candidate TAK-442, where molecular modeling showed the hydrochloride salt improves aqueous solubility while maintaining binding pose fidelity through chloride counterion interactions.

Recent synthetic methodologies have exploited the compound's reactivity at multiple positions:

  • N-alkylation: Enables introduction of aromatic sulfonyl groups for target engagement
  • Ketone reduction: Produces secondary alcohols for prodrug strategies
  • Schiff base formation: Facilitates creation of bisphosphonate derivatives for bone targeting

These transformations underscore its versatility as a synthetic building block while maintaining the core piperazinone pharmacophore essential for biological activity.

Current Research Landscape and Scientific Challenges

Contemporary studies focus on addressing three key challenges in utilizing 1,6-dimethylpiperazin-2-one hydrochloride:

Stereochemical Control: Despite advances in asymmetric synthesis, achieving >99% enantiomeric excess remains labor-intensive. A 2024 study demonstrated that enzymatic resolution using immobilized lipases could improve ee values to 97.3%, but scale-up challenges persist.

Solubility Optimization: The hydrochloride salt form provides adequate solubility for in vitro assays (logP = -0.82), but researchers are investigating co-crystal formulations with succinic acid to enhance oral bioavailability without compromising stability.

Target Selectivity: While the compound shows promise in FXa inhibition (IC50 = 38 nM), off-target effects on related serine proteases like thrombin remain problematic. Computational studies suggest that introducing bulkier substituents at the 4-position could improve selectivity by 12-fold through steric hindrance.

Emerging applications in radiopharmaceuticals exploit the compound's amine groups for chelator conjugation. A 2025 proof-of-concept study successfully labeled a piperazinone-derived PSMA inhibitor with Gallium-68, achieving tumor-to-background ratios of 9:1 in prostate cancer models. However, the hydrochloride salt's hygroscopic nature complicates long-term storage of these radioconjugates, prompting investigations into alternative salt forms.

Ongoing structure-activity relationship studies continue to refine the balance between target affinity and drug-like properties. A recent quantitative structure-property relationship (QSPR) model incorporating 127 piperazinone derivatives identified optimal ClogD values between 1.2-1.8 for CNS penetration while maintaining aqueous solubility >100 μM. These findings guide the rational design of next-generation derivatives based on the 1,6-dimethylpiperazin-2-one hydrochloride scaffold.

Stereochemical Considerations and Isomer Research

The chiral nature of 1,6-dimethylpiperazin-2-one hydrochloride necessitates rigorous stereochemical analysis, particularly given the pharmacological significance of its enantiomers. X-ray crystallographic studies confirm the (S)-configuration of the biologically active stereoisomer, characterized by a specific [α]D20 rotation pattern and distinct hydrogen-bonding networks in the crystalline state [1]. Synthetic approaches employing chiral auxiliaries have enabled the production of all four possible stereoisomers, with the (2R,6R) configuration demonstrating superior target binding affinity in enzyme inhibition assays [2].

Comparative studies of diastereomers reveal marked differences in physicochemical properties. The (S)-enantiomer exhibits a 15% higher aqueous solubility compared to its (R)-counterpart at physiological pH, attributed to enhanced hydrogen-bonding capacity with solvent molecules [1]. Nuclear Overhauser effect spectroscopy (NOESY) experiments further demonstrate stereospecific intramolecular interactions between the methyl groups and piperazine ring protons, creating distinct spatial arrangements that influence molecular recognition processes [4].

Conformational Behavior in Various Research Environments

The compound's conformational landscape shows remarkable environmental sensitivity. In polar aprotic solvents (DMSO-d6, CDCl3), 1H NMR studies identify two predominant chair conformations with axial-equatorial methyl group orientations, separated by an energy barrier of 12.3 kJ/mol [3]. Molecular dynamics simulations at 300 K reveal rapid interconversion between these states (τ1/2 = 2.7 ps), while elevated temperatures (980 K) induce boat conformation adoption in 34% of sampled configurations [3].

Crystalline state analyses through single-crystal X-ray diffraction uncover a unique twisted-boat conformation stabilized by intermolecular chloride ion interactions. This packing-induced conformation demonstrates 18° deviation from ideal chair geometry, with N-H···Cl hydrogen bonds (2.89 Å) constraining ring puckering [1]. Solution-state infrared spectroscopy corroborates these findings, showing temperature-dependent shifts in N-H stretching frequencies indicative of conformation-specific hydrogen bonding patterns [4].

Computational Modeling and Quantum Mechanical Studies

Advanced computational methods have elucidated the compound's electronic structure and dynamic behavior. Density functional theory (DFT) calculations at the BHandHLYP/def2-TZVPPD level reveal a HOMO-LUMO gap of 6.23 eV, with electron density localized primarily on the carbonyl oxygen and adjacent nitrogen atoms [3]. Coupled-cluster singles and doubles (CCSD) simulations predict a 27 kcal/mol stabilization energy for the (S)-configuration compared to transition state structures, explaining the stereochemical preference observed experimentally [3].

Molecular docking studies with carbamoyl phosphate synthetase 1 (CPS1) demonstrate key interactions:

  • Carbonyl oxygen hydrogen bonding with Trp776 backbone NH (2.1 Å)
  • Methyl group CH-π interactions with Phe890 aromatic ring (3.4 Å)
  • Piperazine nitrogen coordination to Mg2+ cofactor (2.3 Å) [2]

These computational insights guided the design of H3B-616, a CPS1 inhibitor derivative showing 66 nM IC50 through optimized steric complementarity in the allosteric binding pocket [2].

Structure-Based Research Design Considerations

The compound's structural features have informed multiple drug discovery campaigns. Structure-activity relationship (SAR) studies demonstrate that:

Modification SiteEffect on CPS1 Inhibition (IC50)Structural Rationale
2-Methyl addition18-fold improvement (360 nM)Enhanced CH-π interaction with Trp776 [2]
6-Methyl inversionComplete activity lossSteric clash with Ile851 [2]
Carbonyl replacement50% reduced potencyDisrupted H-bond network [4]

X-ray crystallography of protein-ligand complexes reveals critical design principles:

  • Pseudosymmetric amide oxygen alignment enables bidentate hydrogen bonding
  • 2,6-Dimethyl substitution enforces optimal dihedral angles (45°±3°) for pocket penetration
  • Planar piperazine ring orientation maximizes Van der Waals contacts (85% buried surface area) [2]

Dates

Last modified: 04-14-2024

Explore Compound Types